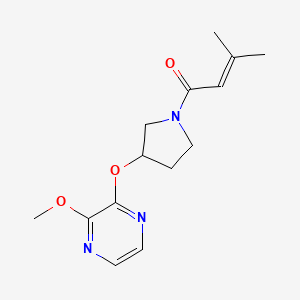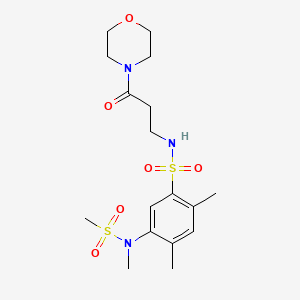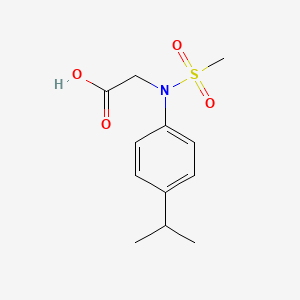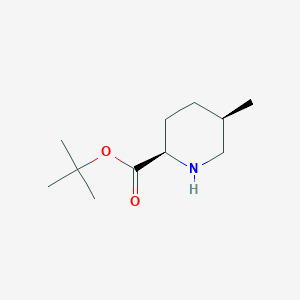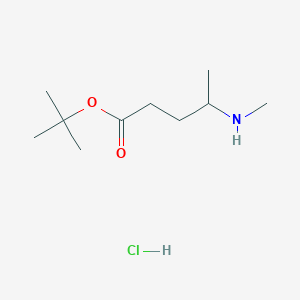
Tert-butyl 4-(methylamino)pentanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(methylamino)pentanoate hydrochloride is a chemical compound with the CAS Number: 2309448-35-7 . It has a molecular weight of 223.74 . The IUPAC name for this compound is tert-butyl 5-(methylamino)pentanoate hydrochloride . It is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(methylamino)pentanoate hydrochloride is 1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H . This indicates that the compound has a carbon backbone with a tert-butyl group, a methylamino group, and a pentanoate group.Physical And Chemical Properties Analysis
Tert-butyl 4-(methylamino)pentanoate hydrochloride is a solid at room temperature . It has a molecular weight of 223.74 . The compound is typically stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Physicochemical Property Modulation
The incorporation of tert-butyl groups into bioactive compounds can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability. This effect is critical in medicinal chemistry, where the tert-butyl group is a common motif. Research has documented the physicochemical data of drug analogues to compare the tert-butyl group with alternative substituents like pentafluorosulfanyl and trifluoromethyl, highlighting its impact on drug discovery processes (Westphal et al., 2015).
Synthesis and Characterization of Alumoxanes
Tert-butyl-substituted alumoxanes have been synthesized and characterized, demonstrating the potential of tert-butyl groups in creating complex inorganic structures. These compounds are significant in understanding aluminum's chemical behavior and its applications in materials science (Mason et al., 1993).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from compounds including tert-butyl 4-(methylamino)pentanoate derivatives, have shown potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, providing a foundation for developing new chemotherapy agents (Basu Baul et al., 2009).
Fluoroalkyl-Substituted Pyrazole Synthesis
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, underscores the tert-butyl group's utility in creating fluorinated organic compounds. These compounds are valuable for pharmaceutical and agrochemical industries due to their unique properties (Iminov et al., 2015).
Biocompatible Polymer Production
Research on producing biocompatible polymers via alternating copolymerization with carbon dioxide has explored tert-butyl derivatives like tert-butyl 3,4-dihydroxybutanoate. These studies contribute to developing environmentally friendly and medically relevant materials, such as potential drug delivery systems (Tsai et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 4-(methylamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMLDHTBYYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

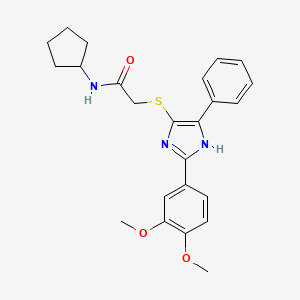

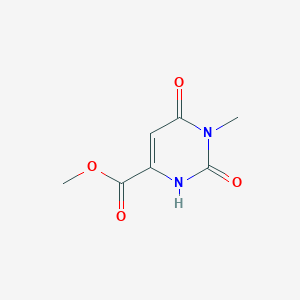

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)
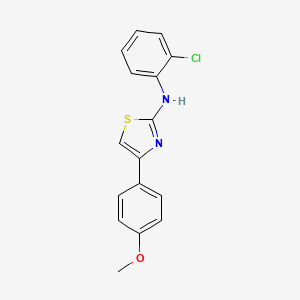
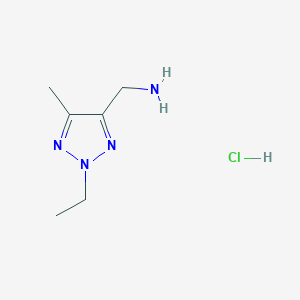
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)

